molecular formula C14H10MgO4 B1594315 Magnesium dibenzoate CAS No. 553-70-8

Magnesium dibenzoate

Cat. No.: B1594315
CAS No.: 553-70-8
M. Wt: 266.53 g/mol
InChI Key: PJJZFXPJNUVBMR-UHFFFAOYSA-L
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Description

Overview of Magnesium Carboxylate Chemistry

Magnesium carboxylates are a class of chemical compounds resulting from the reaction of magnesium or its basic salts with carboxylic acids. fiveable.me As a hard acid, the divalent magnesium ion (Mg²⁺) shows a preference for binding with ligands containing hard donor atoms like oxygen, which are characteristic of water molecules and carboxylate groups. mdpi.com The synthesis of these compounds can be achieved through various methods, including the reaction of a carboxylic acid with magnesium metal, which produces the magnesium carboxylate salt and hydrogen gas. Alternatively, they can be formed by reacting the acid with a magnesium base, such as magnesium carbonate, in an aqueous solution. Magnesium carboxylates also feature as important, highly reactive intermediates in the Grignard reaction, where they act as nucleophiles to form new carbon-carbon bonds. fiveable.me

The coordination chemistry of magnesium is dominated by a preference for an octahedral geometry. mdpi.com In many hydrated crystalline structures, the magnesium ion exists as a discrete hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, where the carboxylate anions are not directly coordinated to the metal center but are present in the crystal lattice, balancing the charge and participating in hydrogen-bonding networks. mdpi.com However, the carboxylate group can also coordinate directly to the magnesium ion in various modes, including as a monodentate, bidentate, or bridging ligand, leading to the formation of coordination polymers. researchgate.net

Significance of Benzoic Acid Derivatives in Magnesium Coordination Chemistry

In magnesium coordination chemistry, benzoic acid and its derivatives are significant due to their structural versatility, which is leveraged in the field of crystal engineering. These benzoate (B1203000) ligands are commonly used as linkers to create metal-organic frameworks (MOFs). nih.gov The electronic properties and structural rigidity of the aromatic ring, along with the coordinating carboxylate group, allow for the construction of diverse supramolecular structures. mdpi.comnottingham.ac.uk The nature of the substituent on the benzene (B151609) ring can influence the basicity of the carboxylate anion and the pattern of hydrogen bonds, which in turn dictates the final architecture of the complex. mdpi.comacs.org

Research has revealed several common structural motifs for magnesium benzoate complexes. In many cases, particularly with hydrated forms, the compound crystallizes with a hexaaquamagnesium(II) core, [Mg(H₂O)₆]²⁺, where the benzoate anions remain in the outer coordination sphere. mdpi.comresearchgate.net In other instances, the benzoate ligands act as bridging units, linking magnesium centers to form extended one-dimensional chains or two-dimensional networks. acs.orgacs.org This ability to form varied and complex structures makes magnesium benzoate derivatives subjects of intense research for developing new materials.

Scope and Objectives of Academic Research on Magnesium Dibenzoate

Another significant area of investigation is the characterization of these compounds using spectroscopic methods and thermal analysis. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the ²⁵Mg isotope, provides valuable insight into the local environment of the magnesium ions and can reveal the degree of distortion in their octahedral coordination sphere. nih.govacs.org Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of these compounds and to characterize their decomposition pathways. This includes determining the temperatures at which dehydration occurs, followed by the breakdown of the anhydrous salt, which typically yields magnesium oxide as the final product in the presence of air. researchgate.netsphinxsai.com

Detailed Research Findings

The study of magnesium benzoate complexes has revealed a rich diversity in their crystal structures, which are highly dependent on the synthesis conditions and the specific nature of the benzoate ligand used.

Structural Motifs of Magnesium Benzoate Complexes:

Two primary structural motifs have been identified through extensive research:

Mononuclear Hexaaqua Complexes: A common structure, especially for hydrated salts synthesized from aqueous solutions, is the mononuclear complex where the magnesium ion is not directly coordinated to the benzoate anion. A well-characterized example is the complex formed with 4-nitrobenzoate (B1230335), Mg(H₂O)₆₂·2H₂O. researchgate.net In this structure, the magnesium ion is located on a crystallographic inversion center and is octahedrally coordinated by six water molecules, forming the [Mg(H₂O)₆]²⁺ dication. The 4-nitrobenzoate anions are uncoordinated, acting as charge-balancing counter-ions, and are held in the crystal lattice along with additional water molecules through a network of hydrogen bonds. researchgate.net This arrangement is also observed in the magnesium salt of p-anisic acid, Mg(H₂O)₆₂·2H₂O.

Coordination Polymers: In contrast to the discrete mononuclear structures, other magnesium benzoate complexes form coordination polymers. The structure of this compound dihydrate, often written as Mg(ben)₂(H₂O)₂, has been identified as a one-dimensional coordination polymer. acs.org In this arrangement, the complex features both bridging and terminal carboxylate ligands that link the magnesium centers into an infinite chain. acs.org This demonstrates the ability of the simple benzoate ligand to directly participate in building extended supramolecular assemblies.

The following data table provides representative crystallographic information for a well-defined magnesium benzoate derivative, showcasing the level of detail obtained in academic research.

PropertyValue for Mg(H₂O)₆₂·2H₂O
Chemical FormulaC₁₄H₂₂MgN₂O₁₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.941(2)
b (Å)7.373(2)
c (Å)10.463(3)
α (°)83.56(3)
β (°)87.27(3)
γ (°)74.08(3)
Coordination GeometryOctahedral ([Mg(H₂O)₆]²⁺)
Benzoate CoordinationUncoordinated (counter-ion)

Data sourced from the structural analysis of Mg(H₂O)₆₂·2H₂O. researchgate.net

Thermal Decomposition:

Thermal analysis of magnesium carboxylates generally shows a multi-stage decomposition process. The initial stage upon heating involves dehydration, where coordinated and lattice water molecules are lost. At higher temperatures, the anhydrous this compound salt decomposes. In an air atmosphere, the final solid residue of this decomposition is magnesium oxide (MgO). researchgate.netsphinxsai.com

Properties

IUPAC Name

magnesium;dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJZFXPJNUVBMR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044693
Record name Magnesium dibenzoate
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Molecular Weight

266.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

553-70-8
Record name Magnesium benzoate
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Record name Benzoic acid, magnesium salt (2:1)
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Record name Magnesium dibenzoate
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Record name Magnesium dibenzoate
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Record name MAGNESIUM BENZOATE
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Structural Elucidation and Advanced Characterization of Magnesium Dibenzoate

Advanced Crystallographic Analysis of Magnesium Dibenzoate

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. northwestern.edu For this compound, both single crystal and powder X-ray diffraction methods provide critical insights into its structure.

Single Crystal X-ray Diffraction Studies of this compound Coordination Environments

Single crystal X-ray diffraction (SCXRD) offers unparalleled detail in resolving atomic positions and bonding environments. northwestern.edu In various magnesium carboxylate complexes, the magnesium ion typically exhibits an octahedral coordination geometry. For instance, in a related magnesium 4-((dipropylamino)sulphonyl)benzoate complex, the magnesium ion is centrally located in an octahedral site, coordinated to oxygen atoms from the carboxylate group, the sulphonyl moiety, and water molecules. The average Mg–O bond lengths in this environment are approximately 2.08 Å.

In a one-dimensional coordination polymer involving magnesium, the metal center was found to be in a six-coordinated, distorted octahedron environment with N2O4. researchgate.net Similarly, studies of other magnesium complexes reveal that the Mg²⁺ cation is often octahedrally coordinated. researchgate.netias.ac.in In the case of Mg(H₂O)₆₂·2H₂O, the magnesium ion is situated at an inversion center, forming an octahedral [Mg(H₂O)₆]²⁺ dication. ias.ac.in Hydrothermal synthesis of a magnesium-based metal-organic coordination network also showed an octahedrally coordinated Mg²⁺ ion. These examples from related structures suggest a preference for a hexacoordinated, octahedral environment for the magnesium ion in this compound, likely involving coordination with the carboxylate oxygen atoms of the benzoate (B1203000) ligands and potentially water molecules if present in the crystal structure.

Table 1: Representative Crystallographic Data for Magnesium Complexes

Compound Crystal System Space Group Coordination Geometry Reference
Magnesium 4-((dipropylamino)sulphonyl)benzoate Monoclinic P2₁/c Distorted Octahedral
[Mg(L)₂(H₂O)₂]·(H₂O) Orthorhombic P-1 Distorted Octahedron (N₂O₄) researchgate.net
Mg(H₂O)₆₂·2H₂O Not specified Not specified Octahedral ias.ac.in

Powder X-ray Diffraction for Polymorphic Forms of this compound

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and detecting polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. researchgate.netmdpi.com Different polymorphs of a compound can exhibit distinct physical properties. While specific PXRD studies detailing polymorphic forms of this compound are not prevalent in the provided search results, the methodology is widely applied to characterize similar organic salts and coordination compounds. researchgate.netgoogle.comneu.edu.trgoogleapis.com

The PXRD pattern of a substance, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. For example, different hydrates and polymorphic forms of magnesium stearate, another magnesium carboxylate, have been successfully identified and characterized using PXRD. researchgate.netneu.edu.tr The technique allows for the determination of interplanar spacings (d-spacings), which are characteristic of the crystal lattice. googleapis.com Any variations in the crystal structure due to polymorphism would result in a different PXRD pattern. google.com Therefore, PXRD would be the primary tool to investigate and identify any potential polymorphic forms of this compound that may arise under different synthesis or processing conditions.

Spectroscopic Investigations of this compound

Spectroscopic techniques provide valuable information about the chemical environment, bonding, and vibrational modes within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., ¹H, ¹³C, ²⁵Mg)

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei.

¹H and ¹³C NMR: While ¹H and ¹³C NMR are standard techniques for characterizing organic molecules, specific data for this compound were not found in the search results. However, for related benzoate complexes, these spectra would provide information about the protons and carbons of the benzoate ligand. acs.orgnih.gov

²⁵Mg NMR: The 25Mg nucleus, though having low sensitivity and being quadrupolar, can provide direct insight into the coordination environment of the magnesium ion. acs.orgnih.govhuji.ac.il Solid-state 25Mg NMR studies on magnesium complexes with benzoate and salicylate (B1505791) ligands have shown that the 25Mg quadrupolar coupling constant (CQ) is sensitive to the degree of distortion in the MgO₆ octahedral coordination sphere. acs.orgnih.gov A linear correlation has been observed between the strain in the MgO₆ polyhedron and the CQ values. vulcanchem.com This makes 25Mg NMR a valuable tool for characterizing the magnesium environment in this compound. semanticscholar.orgresearchgate.net The isotropic chemical shifts in 25Mg NMR are also sensitive to the binding mode of the carboxylate ligands. acs.orgnih.gov

Table 2: ²⁵Mg NMR Parameters for Magnesium Benzoate Derivatives

Coordination Environment Isotropic Chemical Shift (δiso) (ppm) Quadrupolar Coupling Constant (CQ) (MHz) Reference
Ideal Octahedral -15 to -20 3.2–3.8 vulcanchem.com

These findings are often supported by density functional theory (DFT) calculations, which help in the interpretation of the experimental NMR data. acs.orgnih.govnih.govacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of this compound

Vibrational spectroscopy, including IR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. rsc.orgacs.org These two techniques are complementary, as their selection rules differ. acs.org

For this compound, the IR spectrum shows characteristic absorption bands. The key vibrational modes are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The separation (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the COO⁻ group is indicative of the coordination mode of the carboxylate ligand. For this compound, a Δν of 135 cm⁻¹ suggests a bidentate binding mode of the benzoate ligand to the magnesium ion. vulcanchem.com The IR and Raman spectra of related magnesium carboxylates and other compounds have been extensively studied to understand their structure and bonding. rruff.infomjcce.org.mkresearchgate.net

Table 3: Key Infrared Vibrational Modes for this compound

Vibrational Mode Wavenumber (cm⁻¹) Reference
Asymmetric ν(COO⁻) 1540 vulcanchem.com
Symmetric ν(COO⁻) 1405 vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the benzoate anion. The electronic spectrum is dominated by transitions involving the π-electrons of the benzene (B151609) ring and the non-bonding (n) electrons of the carboxylate group.

The principal electronic transitions observed in the benzoate moiety are π → π* (pi to pi star) and n → π* (n to pi star) transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity. mgcub.ac.in The benzene ring itself exhibits characteristic primary and secondary absorption bands due to these transitions. researchgate.net The n → π* transitions involve the promotion of a non-bonding electron from an oxygen atom in the carboxylate group to an antibonding π* orbital. These transitions are generally "forbidden" by selection rules and thus have a much lower intensity than π → π* transitions. mgcub.ac.in

In this compound, the benzoate ligands are complexed to a magnesium ion. This coordination can influence the electronic environment of the chromophore. Studies on related metal-benzoate complexes have shown that complexation can cause shifts in the absorption bands. researchgate.net For instance, research on magnesium 4-nitrobenzoate (B1230335) complexes, which also feature a magnesium ion coordinated to benzoate derivatives, identified an absorption signal around 274 nm. ias.ac.in This absorption is attributed to an intramolecular charge transfer transition within the aromatic system. ias.ac.in Similar transitions are expected for this compound, primarily associated with the aromatic ring of the benzoate ligand. The spectrum would likely display intense absorptions characteristic of the π → π* transitions of the substituted benzene ring, potentially with less intense, longer-wavelength absorptions corresponding to n → π* transitions.

Table 1: Typical Electronic Transitions in Benzoate Chromophores

Transition Type Involved Orbitals Relative Intensity Typical Wavelength Region (nm)
π → π* Bonding π to Antibonding π* High (ε > 1,000) 200 - 280
n → π* Non-bonding (n) to Antibonding π* Low (ε < 100) > 270

Note: ε (molar absorptivity) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Mass Spectrometry for Molecular Identification of this compound and its Fragments

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the mass analysis of this compound (C₁₄H₁₀MgO₄), the molecule would first be ionized. Depending on the ionization technique, a molecular ion or a pseudomolecular ion is formed.

For metal-containing compounds, fragmentation patterns often show that the resulting fragments retain the metal atom. The molecular ion of anhydrous this compound would have a theoretical monoisotopic mass of approximately 266.04 u. epa.gov The fragmentation of this ion would likely proceed through the cleavage of the bonds between the magnesium and the carboxylate groups or through fragmentation of the benzoate ligands themselves.

A plausible fragmentation pathway could involve the initial loss of a benzoate radical (C₆H₅COO•, mass ≈ 121 u), resulting in a fragment ion [Mg(C₆H₅COO)]⁺ with an m/z of approximately 145. Another common fragmentation for aromatic carboxylic acids and their derivatives is the loss of CO₂ (44 u) or CO (28 u). shimadzu.eu For the benzoate ligand, fragmentation could lead to the formation of a phenyl cation (C₆H₅⁺, m/z 77) after the loss of the carboxylate group.

Table 2: Plausible Mass Spectrometry Fragments of this compound

Proposed Fragment Ion Formula Approximate m/z Description
Molecular Ion [Mg(C₆H₅COO)₂]⁺ 266 Intact ionized molecule
Loss of Benzoate Radical [Mg(C₆H₅COO)]⁺ 145 Loss of one benzoate ligand
Phenyl Cation [C₆H₅]⁺ 77 Fragmentation of the benzoate ligand
Magnesium Ion [Mg]⁺ 24 Magnesium ion

Note: The m/z values are based on the most common isotopes and are approximate. High-resolution mass spectrometry would provide exact masses.

Thermal Stability and Decomposition Pathways of this compound via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures changes in mass, while DSC measures the heat flow associated with transitions.

The thermal decomposition of hydrated this compound is expected to occur in multiple stages. Similar to other hydrated metal carboxylates like calcium benzoate trihydrate and magnesium nitrate (B79036) hexahydrate, the initial stage involves the loss of water of hydration. scielo.brnih.gov This dehydration step is an endothermic process, observable as a peak in the DSC curve and a corresponding mass loss in the TGA curve.

Following dehydration, the anhydrous this compound remains stable up to a higher temperature, after which it begins to decompose. scielo.br The decomposition of the organic benzoate ligands is typically an oxidative process if performed in air or an inert pyrolysis process under nitrogen. scielo.brscielo.br This stage is often complex, occurring in several overlapping steps and is associated with significant mass loss and strong exothermic events in the DSC curve, corresponding to the combustion of the organic material. scielo.br

The final decomposition product of magnesium salts of organic acids is typically magnesium oxide (MgO). uclan.ac.ukrsc.org The total mass loss observed in the TGA would correspond to the release of all water and the conversion of the benzoate groups to volatile products like CO₂ and H₂O, leaving the stable inorganic residue. Studies on analogous alkaline earth benzoates show decomposition of the organic portion occurring at temperatures between 400 °C and 550 °C. scielo.br

Table 3: Predicted Thermal Decomposition Stages of Hydrated this compound

Temperature Range (°C) (Approximate) Process TGA Event DSC Event Final Residue
100 - 200 Dehydration Mass loss corresponding to water molecules Endothermic peak Anhydrous this compound
> 400 Decomposition of Benzoate Ligands Significant mass loss Strong exothermic peaks Magnesium Oxide (MgO)

Note: The temperature ranges are estimates based on analogous compounds and can vary depending on factors like heating rate and atmosphere.

Computational Chemistry and Theoretical Modeling of Magnesium Dibenzoate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding in Magnesium Dibenzoate

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.netscispace.com It is widely applied to calculate molecular geometries, charge distributions, and bonding characteristics with a favorable balance of accuracy and computational cost. researchgate.netmessiah.eduacs.org

DFT calculations are instrumental in determining the optimized geometry and electronic properties of this compound. Studies on related magnesium carboxylate complexes reveal that the magnesium ion typically adopts an octahedral coordination environment. acs.org In such complexes, the Mg-O bond lengths are a key parameter. For instance, DFT calculations at the B3LYP/6-31+G* level for a magnesium benzoate (B1203000) derivative showed calculated Mg–O bond lengths of 2.10 Å for carboxylate oxygens. These theoretical values often align closely with experimental data from X-ray crystallography.

The electronic structure is further elucidated by analyzing the charge distribution. Natural Bond Orbital (NBO) analysis, a common technique used with DFT results, can quantify the charge on individual atoms. In a related magnesium complex, NBO analysis identified a charge of +0.32 e on the sulfonyl oxygen, highlighting its role as a Lewis base in metal binding. Similar analyses for this compound would quantify the charge separation between the Mg²⁺ cation and the benzoate anions, confirming the ionic character of the bonding. The planar conformation of the benzoate ring is also a typical finding in such calculations.

Table 1: Theoretical Geometric and Electronic Parameters for a Model Magnesium Benzoate Complex

ParameterCalculated ValueMethod
Mg-O Bond Length (carboxylate)2.10 ÅDFT (B3LYP/6-31+G)
Benzoate Ring ConformationPlanarDFT
Mulliken Charge (NBO) on Sulfonyl Oxygen+0.32 eDFT/NBO

Note: Data from a related magnesium 4-((dipropylamino)sulphonyl)benzoate complex used as a model.

DFT is extensively used to study the adsorption of molecules onto surfaces, such as the interaction of benzoate ligands with magnesium centers, particularly in the context of supported catalysts like MgCl₂-supported Ziegler-Natta catalysts. nih.govacs.orgresearchgate.netacs.org These studies show that ester ligands, such as ethyl benzoate, can adsorb on MgCl₂ surfaces through the interaction of their carbonyl group with the Lewis acid sites of the magnesium chloride. nih.gov

Several modes of adsorption for benzoate-like ligands on magnesium surfaces have been identified through DFT calculations:

Monodentate Adsorption : The ligand binds to a single magnesium ion through one of its carboxylate oxygen atoms. acs.orgresearchgate.net

Bidentate (Chelate) Adsorption : The ligand binds to a single magnesium ion through both of its carboxylate oxygen atoms. acs.orgunina.it

Bidentate (Bridge) Adsorption : The ligand bridges two adjacent magnesium ions, with each oxygen atom coordinating to a different magnesium center. acs.org

The relative stability of these adsorption modes depends on the specific surface structure and the coordination environment of the magnesium ions. acs.orgresearchgate.net For example, studies on ethyl benzoate adsorption on different MgCl₂ surfaces, like (104) and (110), have shown that the geometry of the surface dictates the preferred binding mode. acs.orgresearchgate.net The inclusion of van der Waals (vdW) corrections in DFT calculations has been shown to be significant for accurately determining the adsorption energies of organic molecules, as these interactions play a crucial role. researchgate.net DFT calculations indicate that alkoxy benzoate donors can preferentially stabilize certain phases of MgCl₂. acs.org

Electronic Structure and Charge Distribution in this compound

Molecular Dynamics (MD) Simulations for Dynamics and Interfacial Behavior of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion, MD simulations provide detailed information on the dynamics, conformational changes, and interfacial properties of systems. georgefox.edumdpi.com

For this compound, MD simulations can model its behavior in various environments, such as in aqueous solution or at interfaces. Simulations of similar systems, like aqueous sodium benzoate, show a strong propensity for the benzoate anion to accumulate at the solution-vapor interface. cas.cz In this interfacial region, the benzoate anions adopt a preferential orientation, with the charged carboxylate group pointing towards the aqueous phase and the hydrophobic phenyl group exposed to the vapor phase. cas.cz

MD simulations are also employed to understand the role of magnesium ions in the conformational dynamics of larger systems. mdpi.com In the context of materials science, MD simulations can predict the interfacial bonding strength and fracture mechanisms in composite materials. mdpi.com For a system involving this compound, simulations could reveal how the molecules arrange themselves at an interface, calculate diffusion coefficients, and determine the interfacial energy, which are critical parameters for applications like coatings or composites. georgefox.edumdpi.com The simulations can be performed under various conditions of temperature and pressure to mimic real-world processing environments. georgefox.edumdpi.com

Quantum Chemical Calculations for Reaction Mechanisms Involving this compound Precursors

Quantum chemical calculations, particularly DFT, are essential for elucidating the reaction mechanisms involved in the synthesis or transformation of chemical compounds. acs.orgresearchgate.netnih.gov These calculations can map out potential energy surfaces, identify transition states, and determine activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. researchgate.netnih.gov

For this compound, these methods can be used to investigate the reaction mechanisms of its precursors. For example, the synthesis often involves the reaction of a magnesium salt with benzoic acid or a benzoate salt. Quantum chemical calculations can model this process, clarifying the role of solvents and the coordination changes around the magnesium center as the benzoate ligands displace other groups.

Studies on the reactivity of related magnesium complexes provide a template for understanding these mechanisms. For instance, DFT calculations have been used to study the reaction of magnesium(I) dimers with CO₂, revealing a concerted pathway for carbonate formation. researchgate.net Similarly, investigations into the formation of Mg-Mg bonds have utilized DFT to determine a concerted SNAr-like pathway. researchgate.net For the formation of this compound from precursors like magnesium chloride and sodium benzoate, quantum chemical methods could model the ligand exchange process and the subsequent formation of the stable product structure. nih.gov

Theoretical Prediction of this compound Polymorphism and Energetics

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with distinct physical and chemical properties. nih.govpageplace.de The prediction of crystal structures and their relative stabilities is a significant challenge in materials science, and computational methods are increasingly used to address it. nih.gov

Periodic DFT calculations, which account for the repeating nature of crystal lattices, are a powerful tool for studying polymorphism. nih.govmdpi.com By calculating the total energy of different potential crystal packing arrangements, it is possible to predict the most thermodynamically stable polymorph under given conditions. nih.govnih.gov These calculations can also determine the relative stability of different polymorphs as a function of temperature and pressure. nih.govmdpi.com

For this compound, theoretical approaches can be used to generate a landscape of possible crystal structures. The energetics of these hypothetical polymorphs can then be calculated to identify low-energy, and therefore plausible, structures. This computational screening, often part of a Crystal Structure Prediction (CSP) workflow, can guide experimental efforts to discover and characterize new polymorphic forms. nih.gov The combination of theoretical predictions with experimental data, such as Powder X-ray Diffraction (PXRD), is a powerful strategy for solving crystal structures and understanding polymorphic relationships. nih.gov The study of polymorphism is critical as different forms can have different solubilities, stabilities, and mechanical properties. nih.govmdpi.com

Coordination Chemistry and Ligand Binding Modes of Dibenzoate in Magnesium Complexes

Chelation and Bridging Modes of Benzoate (B1203000) Ligands to Magnesium(II) Centers

The benzoate ligand, acting as a carboxylate, exhibits versatile coordination behavior with magnesium(II) ions, primarily through chelation and bridging modes. The separation between the asymmetric and symmetric stretching vibrations of the carboxylate group in infrared spectroscopy can indicate its coordination mode. core.ac.uk A separation (Δν) of approximately 135 cm⁻¹ is indicative of bidentate ligand binding. vulcanchem.com In many magnesium carboxylate complexes, the carboxylate groups can act as multidentate ligands, engaging in both chelating and bridging coordination to the metal centers. core.ac.uk

In the solid state, magnesium benzoate can form polymeric chains where the benzoate ligands bridge adjacent magnesium ions. This bridging, combined with chelation, leads to the formation of extended metal-organic frameworks. core.ac.uk The specific coordination mode can be influenced by the reaction conditions and the presence of other coordinating species. For instance, in some structures, the carboxylate ligand is observed to be both chelating and bridging simultaneously. core.ac.ukias.ac.in This dual role is crucial in the formation of one-dimensional, two-dimensional, and even three-dimensional polymeric structures. core.ac.ukias.ac.in

Solid-state 25Mg NMR studies have been instrumental in characterizing the coordination environment of magnesium in benzoate and salicylate (B1505791) complexes. acs.orgnih.gov These studies reveal that the chemical shifts are sensitive to the binding mode of the carboxylate ligands. acs.orgnih.gov The coordination can range from simple bidentate chelation to more complex bridging modes that give rise to polynuclear magnesium clusters. For example, trimetallic magnesium carboxylate units can act as nodes for the construction of larger networks. researchgate.net

Coordination Mode Description Spectroscopic/Structural Evidence
Bidentate Chelation The carboxylate group of the benzoate ligand binds to a single magnesium ion through both oxygen atoms, forming a stable ring structure.Separation between asymmetric and symmetric ν(COO⁻) stretches in IR spectra. vulcanchem.com
Bridging The carboxylate group links two different magnesium ions. This can occur in a syn-syn, syn-anti, or anti-anti fashion.Formation of polymeric chains observed in crystal structures. core.ac.uk
Chelating and Bridging A single carboxylate group chelates to one magnesium ion while also bridging to another.Observed in various alkaline earth metal carboxylate complexes, leading to complex 3D structures. core.ac.ukias.ac.in

Influence of Steric and Electronic Factors on Coordination Geometry Around Magnesium Dibenzoate

The coordination geometry around the magnesium(II) center in dibenzoate complexes is significantly influenced by both steric and electronic factors. While an octahedral coordination is common for magnesium, the presence of bulky benzoate ligands often leads to distortions. vulcanchem.com

Steric Hindrance: The aromatic rings of the benzoate ligands can create considerable steric strain, forcing deviations from ideal octahedral symmetry. vulcanchem.com Density functional theory (DFT) simulations have corroborated that these steric interactions are a primary cause of distortion in the MgO6 polyhedron. vulcanchem.com The degree of this distortion can be quantified by the 25Mg quadrupolar coupling constant (CQ), which shows a linear correlation with the strain in the MgO6 polyhedron. vulcanchem.com In magnesium aminodiboranate complexes, which serve as an analogue for studying ligand effects, increasing the steric bulk of substituents on the ligand can lead to non-linear N···Mg···N angles and promote intermolecular interactions. nsf.gov The flexibility of the ligand is a key factor, as it can dictate the pore structure in the formation of metal-organic frameworks (MOFs). vulcanchem.com

Electronic Effects: The electronic properties of the benzoate ligand, which can be modified by substituents on the aromatic ring, also play a role. Electron-donating groups can increase the electron density on the carboxylate oxygen atoms, potentially strengthening the Mg-O bond. Conversely, electron-withdrawing groups can weaken this interaction. In a study of magnesium aminodiboranates, it was found that more strongly electron-donating groups can slightly strengthen the bonds within the ligand, disfavoring bond cleavage, provided the groups are not too sterically demanding. nsf.gov The electronic structure of the components, specifically the transfer of electrons from magnesium to the ligand, is a fundamental aspect of the bonding. researchgate.netrsc.org

Parameter Observation in Magnesium Benzoate Complexes Reference
Coordination Geometry Typically a distorted octahedral configuration. vulcanchem.com vulcanchem.com
Cause of Distortion Steric interactions between the aromatic rings and the magnesium center. vulcanchem.com vulcanchem.com
Effect of Substituents Bulky substituents increase steric hindrance and can alter the overall crystal packing. nsf.gov Electron-donating/withdrawing groups modify the Mg-O bond strength. nsf.gov nsf.gov
25Mg NMR Quadrupolar Coupling Constant (CQ) Ranges from 3.5 to 5.2 MHz, correlating with the degree of octahedral distortion. vulcanchem.com vulcanchem.com
DFT Calculated Mg-O Bond Lengths Around 2.10 Å for carboxylate oxygens in related complexes.

Role of Ancillary Ligands and Solvents in this compound Complex Formation

The formation and structure of this compound complexes are critically dependent on the presence of ancillary ligands and the solvent system used during synthesis. researchgate.net These molecules often co-coordinate to the magnesium center, influencing the final architecture of the complex.

Water is a common ancillary ligand in magnesium carboxylate chemistry, often completing the coordination sphere of the magnesium ion. mdpi.com In many instances, magnesium preferentially binds to water molecules, sometimes forming a hexaaquamagnesium ([Mg(H2O)6]2+) core, with the benzoate anions residing in the outer coordination sphere. mdpi.comnih.gov However, under certain conditions, benzoate can directly coordinate, displacing some or all of the water molecules. The synthesis of magnesium-based coordination networks has shown that water molecules tend to coordinate to the magnesium centers more readily than other polar solvents like dimethylformamide (DMF), methanol, or ethanol (B145695). researchgate.net

The choice of solvent can direct the structure of the resulting complex. For example, the reaction of magnesium nitrate (B79036) with 1,4-benzenedicarboxylic acid in dimethylacetamide (DMA) or ethanol (EtOH) yields different structures, Mg3(bdc)3(DMA)4 and Mg3(bdc)3(EtOH)2, respectively. researchgate.net In these cases, the solvent molecules (DMA and EtOH) are directly coordinated to the magnesium centers. researchgate.net The presence of labile solvent molecules in the coordination sphere makes these complexes suitable for post-synthetic modification through solvent exchange. researchgate.net The solvent can also play a crucial role in Grignard reactions involving magnesium, where solvents like tetrahydrofuran (B95107) (THF) are key to the reaction's success. rsc.org

Solvent/Ancillary Ligand Role in Complex Formation Example
Water (H₂O)Completes the coordination sphere, often forming [Mg(H₂O)₆]²⁺ complexes. mdpi.comnih.gov Can act as a bridging ligand.[Mg(3,5-PDC)(H₂O)₂] researchgate.net
Dimethylformamide (DMF)Can coordinate directly to the Mg(II) center, influencing the framework topology. researchgate.netresearchgate.netMg₃(3,5-PDC)₃(DMF)₃·DMF researchgate.net
Ethanol (EtOH)Acts as a coordinating solvent, leading to specific crystal structures. researchgate.netMg₃(bdc)₃(EtOH)₂ researchgate.net
Tetrahydrofuran (THF)A typical solvent for organometallic magnesium chemistry, crucial for reagent stability and reactivity. rsc.orgUsed in the preparation of (2-butene-1,4-diyl)magnesium complexes. google.com

Metal-Ligand Cooperativity in Magnesium Benzoate Systems

Metal-ligand cooperativity (MLC) refers to the synergistic action of a metal center and its ligand in a chemical transformation, where the ligand is not merely a spectator but an active participant. While direct studies on MLC in this compound are not extensively detailed, the principles can be inferred from related magnesium systems, particularly in catalysis.

In many magnesium-catalyzed reactions, the ligand plays a crucial role in substrate activation or in the catalytic cycle itself. For instance, in the hydroboration of ketones catalyzed by chiral magnesium complexes, a metal-ligand cooperative pathway involving a non-innocent ligand has been proposed. scispace.com Similarly, dearomatized pincer ligands in magnesium complexes have been shown to be essential for the catalytic hydrogenation of alkynes and alkenes, operating through an aromatization/dearomatization MLC process. nih.gov The ligand assists in the activation of H₂ without a change in the metal's oxidation state. nih.gov

In the context of benzoate systems, the benzoate ligand itself could potentially participate in cooperative catalysis. For example, the carboxylate group could act as a Brønsted base to deprotonate a substrate while the magnesium ion acts as a Lewis acid to activate another part of the molecule. This type of cooperative activation is a known strategy in catalysis. nih.gov Bimetallic systems, such as alkali metal magnesiates, have demonstrated that cooperative effects between two different metals (e.g., K and Mg) can lead to enhanced catalytic activity that is not achievable with single-metal systems. rsc.org This highlights the importance of cooperative interactions in overcoming the often-limited reactivity of homometallic magnesium compounds. rsc.org

Catalytic System Type of Cooperativity Mechanism/Role
Chiral Mg-BINOL complexesMetal-Ligand CooperationEnantioselective hydroboration of ketones, involving a non-innocent ligand. scispace.com
Mg-Pincer ComplexesAromatization/Dearomatization MLCSemihydrogenation of alkynes, where the ligand participates in H₂ activation. nih.gov
N-Heterocyclic Carbene/Mg(II)Cooperative CatalysisThe Mg(II) Lewis acid and NHC Lewis base operate in concurrent catalytic cycles. nih.gov
Alkali Metal MagnesiatesBimetallic CooperationEnhanced catalytic activity in hydroamination and cyclization reactions compared to single-metal systems. rsc.orgrsc.org

Supramolecular Chemistry and Advanced Self Assembly of Magnesium Dibenzoate

Design Principles for Supramolecular Assemblies Involving Magnesium Dibenzoate

The design of supramolecular assemblies is predicated on the information encoded within the molecular components. nih.gov The predictable and directional nature of metal-ligand coordination is a cornerstone of this design process. nih.gov The energy of these metal-ligand bonds, which falls between that of strong covalent bonds and weaker non-covalent interactions, allows for both structural rigidity and the possibility of error correction through reversible assembly. nih.gov Several key strategies guide the formation of these complex structures:

Directional Bonding Approach: This high-yield strategy allows for the creation of a wide array of two- and three-dimensional supramolecular structures. nih.gov

Symmetry Interaction Approach: This rational design method focuses on creating highly symmetric coordination clusters by utilizing the geometry of metal-ligand bonds. nih.gov

Weak Link Approach: This strategy, pioneered by Mirkin and coworkers, employs hemilabile ligands that can chelate to a metal center with bonds of varying strength, leading to kinetically controlled products. nih.gov

In the context of this compound, the magnesium ion acts as a coordination center, while the dibenzoate ligand provides the framework. The selection of ancillary ligands and control of reaction conditions, such as solvent and temperature, are crucial in directing the self-assembly process toward desired architectures. researchgate.net The interplay between the hard magnesium cation and the carboxylate oxygen donors results in strong bonding interactions, which are fundamental to the stability of the resulting assemblies. researchgate.net The inherent properties of the building blocks, such as the bend angle of the dibenzoate ligand, can be exploited to generate a variety of polyhedral structures. acs.org

Hydrogen Bonding and π-π Stacking Interactions in this compound Assemblies

π-π Stacking Interactions: These interactions arise from the attractive, non-covalent forces between aromatic rings. libretexts.org In this compound assemblies, the phenyl rings of the dibenzoate ligands can engage in π-π stacking. nottingham.ac.uk These interactions can occur in a face-to-face or edge-to-face orientation. ias.ac.in The strength of these interactions, which are a combination of dispersion and electrostatic forces, is dependent on the relative orientation and distance between the aromatic rings. libretexts.orgnih.gov While often considered weak, π-π stacking can be a significant force in stabilizing porous supramolecular frameworks and can influence the photoluminescent properties of the resulting complexes. nih.govias.ac.in The introduction of phenyl rings into the peripheral ligation of metal clusters has been shown to encourage π-π interactions between adjacent molecules, leading to the formation of one-dimensional chains. nottingham.ac.uk

The following table summarizes the key characteristics of these non-covalent interactions in the context of this compound assemblies:

Interaction TypeDescriptionRole in Assembly
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom. acs.orgLinks molecular components, stabilizes the crystal lattice, and influences molecular packing. researchgate.netnih.gov
π-π Stacking Non-covalent interaction between aromatic rings. libretexts.orgContributes to the stability of the framework and can direct the alignment of molecules. nih.govnottingham.ac.uk

Formation of Metal-Organic Frameworks (MOFs) Incorporating Dibenzoate Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org Their high porosity, large surface area, and tunable structures make them promising materials for a variety of applications. acs.org Magnesium-based MOFs, in particular, are of interest due to the lightweight nature of magnesium, which can offer gravimetric advantages in applications such as gas storage. researchgate.net

Synthetic Strategies for this compound-Based MOFs

The synthesis of this compound-based MOFs can be achieved through several methods, with the solvothermal method being widely used due to its simplicity and the high crystallinity of the resulting products. acs.org In a typical solvothermal synthesis, a magnesium salt (e.g., magnesium nitrate) and the dibenzoic acid linker are dissolved or suspended in a solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF), and heated in a sealed vessel. researchgate.net

Other synthetic approaches include:

Microwave-assisted synthesis: This method can significantly reduce reaction times compared to conventional solvothermal methods. researchgate.net

Mechanochemical synthesis: This solvent-free or low-solvent method involves grinding the reactants together, offering a more environmentally friendly route to MOF production. nih.gov

Sonochemical synthesis: The use of ultrasound can lead to the formation of nanocrystalline MOFs with high surface areas. frontiersin.org

The choice of solvent can significantly influence the resulting MOF structure, as different solvents can affect the deprotonation of the organic linker and the coordination environment of the magnesium ion. researchgate.net For instance, studies have shown that using different solvents under identical reaction conditions can lead to the formation of magnesium-based MOFs with different crystal structures. researchgate.net

Structural Diversity and Porosity of this compound MOFs

The combination of magnesium ions and dibenzoate ligands can give rise to a rich variety of MOF structures with varying dimensionalities and topologies. The connectivity of the magnesium centers and the geometry of the dibenzoate linker are key factors in determining the final framework architecture. For example, trinuclear magnesium carboxylate units can act as nodes for the construction of both 2D layered structures and 3D networks. researchgate.net The length of the dibenzoate ligand can also influence the resulting network topology; for example, using 4,4'-biphenyldicarboxylic acid instead of 1,4-benzenedicarboxylic acid can lead to a "squashed" 3D cubic network. researchgate.net

The porosity of these MOFs is a critical characteristic. The pore size and volume can be tuned by altering the length and functionality of the dibenzoic acid linker. rsc.org The removal of solvent molecules from the pores after synthesis can create void space, leading to permanent porosity. acs.org The porosity of these materials is typically characterized by gas sorption measurements, such as nitrogen adsorption at 77 K, which provides information on the Brunauer-Emmett-Teller (BET) surface area and pore volume. nih.gov For example, a mechanochemically synthesized magnesium-based MOF, Mg₂(m-dobdc), exhibited a BET surface area of 1653 m²/g. nih.gov

The table below presents data on the porosity of some magnesium-based MOFs, highlighting the influence of the synthetic method and linker.

MOFLinkerSynthetic MethodBET Surface Area (m²/g)
Mg₂(dobdc)2,5-dioxido-1,4-benzenedicarboxylateMechanochemical>403 nih.gov
Mg₂(m-dobdc)m-dobdcMechanochemical1653 nih.gov
Mg₂(m-dobdc)m-dobdcSolvothermal1556 nih.gov

Functionalization and Tunability of this compound MOFs

The properties of this compound MOFs can be tailored through functionalization, which can be achieved either before or after the synthesis of the framework. berkeley.edu

Presynthetic functionalization involves using dibenzoic acid linkers that already contain desired functional groups. berkeley.edu This approach allows for the direct incorporation of functionalities into the MOF structure. For example, introducing polarizable functional groups onto the linker can enhance the affinity of the MOF for specific molecules like carbon dioxide. nih.gov

Postsynthetic modification (PSM) involves chemically modifying the MOF after its initial synthesis. nih.govacs.org This can include attaching functional groups to the organic linkers or the metal centers. acs.org For instance, alkylamines can be attached to open metal sites, which can significantly increase CO₂ uptake. acs.org The ability to functionalize the pores of MOFs allows for the fine-tuning of their chemical and physical properties for specific applications. berkeley.edu The structural adaptability and tunability of MOFs make them a versatile platform for creating materials with customized properties. frontiersin.orgacs.org

Emerging Research Directions and Future Perspectives

Integration of Magnesium Dibenzoate in Hybrid Materials

The integration of this compound into hybrid materials, such as Metal-Organic Frameworks (MOFs) and Layered Double Hydroxides (LDHs), is a burgeoning area of materials science. These hybrid materials combine the properties of both organic and inorganic components, leading to novel functionalities.

Researchers have successfully synthesized magnesium-based MOFs and coordination polymers using dicarboxylate linkers, where the choice of solvent system (e.g., DMF, water, ethanol) critically determines the final crystal structure and dimensionality of the network. researchgate.net For instance, different solvent combinations under the same synthesis conditions can lead to magnesium-based frameworks with varying pore sizes and topologies. researchgate.net The benzoate (B1203000) anion, a key component of this compound, has been studied in the context of Mg-Al layered double hydroxides. acs.org The orientation of the benzoate anion within the layers—either vertical or horizontal—is influenced by factors like the layer charge, temperature, and hydration level. acs.org

The development of these hybrid materials is driven by their potential applications in areas such as gas storage and catalysis. For example, a magnesium-based MOF has been reported to exhibit the highest surface area for its class, showing an ultrahigh affinity for CO2. researchgate.net Furthermore, the intercalation of benzoate anions has been explored in creating binder-free cathodes for hybrid Mg²⁺/Li⁺ batteries, demonstrating enhanced energy storage capabilities. researchgate.netacs.orgacs.org The synthesis of these materials often involves solvothermal methods, where magnesium salts and organic linkers like benzoic acid derivatives are reacted under controlled temperature and pressure. researchgate.net

Material TypeComponentsKey FindingsPotential Applications
Layered Double Hydroxide (B78521) (LDH)Magnesium, Aluminum, BenzoateBenzoate anions are intercalated between layers; orientation depends on layer charge and hydration. acs.orgCorrosion resistance, Smart-release coatings. acs.org
Metal-Organic Framework (MOF)Magnesium, Dicarboxylate linkersSolvent system (DMF, H2O, EtOH) dictates the final 3D network and pore size. researchgate.netGas storage (CO2 capture), Catalysis. researchgate.net
Hybrid Battery CathodeNickel Sulfide, Benzoate AnionBenzoate-derived carbon encapsulation of NiS nanoparticles creates a freestanding cathode for Mg-based batteries. researchgate.netHigh-capacity energy storage. researchgate.netacs.org

Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions

Understanding the precise mechanisms and kinetics of reactions involving this compound is crucial for optimizing synthesis protocols and controlling material properties. Advanced spectroscopic techniques, particularly in situ methods, provide a real-time window into these processes as they occur.

In situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful tool for this purpose. youtube.com It allows for the monitoring of reactants, intermediates, and products directly in the reaction vessel without the need for sampling, which can be critical for air- or moisture-sensitive reactions like the formation of Grignard reagents from magnesium. youtube.comacs.org In the context of MOF synthesis, in situ FTIR can track the incorporation of benzoate modulators into the framework, providing insights into defect engineering. nih.gov For example, specific peaks in the FTIR spectra can confirm the presence of benzoate ions compensating for metal sites within the MOF structure. nih.gov The technique is sensitive enough to detect changes in the coordination environment and the formation of different chemical species throughout the reaction. nih.gov

Beyond FTIR, other techniques are being combined to create a more comprehensive picture. The coupling of in situ X-ray diffraction (XRD) with optical spectroscopy (like UV-Vis or luminescence) allows researchers to simultaneously probe structural changes and the electronic environment during metal-ligand exchange processes. researchgate.net Raman spectroscopy is another valuable tool, especially for monitoring solid-state transformations, such as the mechanochemical synthesis of MOFs. mdpi.com These advanced methods are essential for moving beyond static characterization to a dynamic understanding of this compound chemistry. acs.orgjove.com

Spectroscopic TechniqueInformation GainedExample Application
In Situ FTIRReal-time concentration of reactants, intermediates, and products; identification of functional groups and bonding changes. acs.orgnih.govMonitoring the formation of Grignard reagents; Tracking the incorporation of benzoate modulators in MOFs. acs.orgnih.gov
In Situ XRDReal-time tracking of crystalline phase formation, transitions, and structural changes. researchgate.netObserving the structural development of coordination polymers during synthesis. researchgate.net
In Situ Raman SpectroscopyMonitoring of vibrational modes, useful for solid-state reactions and identifying polymorphic forms. mdpi.comFollowing the mechanochemical synthesis of ZIF-8 from ZnO. mdpi.com
Combined In Situ XRD and Optical SpectroscopySimultaneous structural and electronic/coordination information. researchgate.netInvestigating metal-ligand exchange processes in the formation of solid materials. researchgate.net

Computational Design and High-Throughput Screening of this compound Derivatives

Computational chemistry is revolutionizing materials discovery by enabling the design and screening of new compounds in silico before their experimental synthesis. This approach accelerates the development of this compound derivatives with specific, targeted properties.

Density Functional Theory (DFT) is a key computational tool used to investigate the electronic structure and geometry of magnesium benzoate and its derivatives. vulcanchem.comrsc.org DFT calculations can corroborate experimental findings, such as the strained octahedral coordination geometry of magnesium benzoate, and explain how steric interactions influence the compound's structure and reactivity. vulcanchem.com These theoretical studies are vital for understanding the fundamental properties that govern the performance of these materials in applications like MOFs, where ligand flexibility dictates the final pore structure. acs.orgvulcanchem.com

High-throughput virtual screening (HTVS) leverages computational power to rapidly evaluate vast libraries of potential chemical structures. nih.govwhiterose.ac.uk This method can be used to identify promising this compound derivatives for specific applications by predicting their binding affinities to target sites or other desirable properties. nih.govgoogle.com For example, by screening large databases, researchers can identify derivatives with optimal geometries for creating MOFs with high gas sorption capacities or specific catalytic activities. While much of the current high-throughput screening research focuses on drug discovery, the same principles are applicable to materials science for designing novel inhibitors or functional materials. nih.govnih.gov This computational-first approach, combining DFT for detailed analysis and HTVS for broad exploration, significantly streamlines the discovery pipeline for new and improved materials based on this compound. nih.gov

Computational MethodPurposeApplication to this compound Derivatives
Density Functional Theory (DFT)Calculation of electronic structure, geometry optimization, reaction energies, and spectroscopic properties. vulcanchem.comrsc.orgPredicting stable structures, understanding ligand-metal interactions, and corroborating experimental data like NMR and IR spectra. acs.orgvulcanchem.com
High-Throughput Virtual Screening (HTVS)Rapidly screening large chemical libraries to identify candidates with desired properties. nih.govwhiterose.ac.ukIdentifying potential derivatives for use as linkers in MOFs with specific pore sizes or as functional additives in hybrid materials. google.com
Molecular Dynamics (MD) SimulationSimulating the time-dependent behavior of molecular systems to understand dynamics and stability. nih.govAssessing the stability of protein-ligand complexes or the structural dynamics of MOFs containing this compound derivatives. nih.gov

Q & A

Q. What are the established methods for synthesizing magnesium dibenzoate, and how can its purity be verified?

this compound (C₁₄H₁₀MgO₄) is synthesized via neutralization of benzoic acid with magnesium hydroxide or carbonate. A typical protocol involves refluxing stoichiometric amounts of benzoic acid and magnesium hydroxide in aqueous ethanol, followed by crystallization . Purity verification includes:

  • X-ray diffraction (XRD) for crystallinity analysis.
  • Atomic absorption spectroscopy (AAS) to quantify magnesium content (see magnesium assay protocols in for dilution steps and lanthanum matrix modification) .
  • FT-IR spectroscopy to confirm the presence of carboxylate (COO⁻) and aromatic C-H stretches .
Analytical MethodTarget ParameterReference
XRDCrystalline phase
AASMg²⁺ content
FT-IRFunctional groups

Q. How is this compound structurally characterized in academic research?

Structural characterization combines single-crystal XRD for lattice parameters and NMR spectroscopy (¹H, ¹³C) to resolve aromatic proton environments and carboxylate coordination. For example, highlights benzoate ester characterization via NMR in related dibenzoate compounds, which can be adapted .

Advanced Research Questions

Q. What experimental strategies optimize this compound synthesis for enhanced yield or stability?

Advanced optimization involves:

  • DOE (Design of Experiments) : Varying solvent polarity (e.g., ethanol/water ratios), temperature, and stirring rates to maximize yield .
  • Stability studies : Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., monitoring mass loss at 150–300°C) .
  • Surface modification : Introducing surfactants during crystallization to prevent agglomeration, as seen in carboxylate salt stabilization techniques .

Q. How can computational modeling resolve contradictions in this compound’s coordination geometry?

Discrepancies in reported Mg²⁺-carboxylate binding modes (monodentate vs. bidentate) can be addressed via:

  • DFT (Density Functional Theory) : Simulating energy-minimized structures and comparing with experimental XRD data .
  • Molecular dynamics (MD) : Modeling solvation effects in polar solvents to predict coordination stability .

Q. What methodologies are recommended for analyzing this compound’s role in supramolecular systems?

Advanced studies may employ:

  • SEM/TEM : Imaging self-assembled structures in solvent-evaporated films.
  • Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics with host molecules (e.g., cyclodextrins) .
  • Synchrotron XRD : Resolving subtle lattice distortions at high resolution .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Contradictions often arise from impurities or solvent trace effects. Mitigation strategies include:

  • Standardized solvent purification : Use molecular sieves for drying solvents like DMSO or THF.
  • Control experiments : Compare solubility in ultra-high-purity (UHP) solvents vs. technical-grade solvents .
  • HPLC-coupled mass spectrometry : Detect trace organic impurities affecting solubility .

Q. What protocols ensure reproducibility in this compound-based catalytic studies?

Reproducibility requires:

  • Precise humidity control : Magnesium carboxylates are hygroscopic; use gloveboxes for handling .
  • Baseline correction : In catalytic activity assays, subtract background reactivity using blank runs .
  • Interlaboratory validation : Share samples with collaborating labs to verify catalytic performance metrics .

Ethical and Safety Guidelines

  • Hazard mitigation : Follow protocols for handling magnesium salts (e.g., eye wash stations, PPE for particulate exposure) .
  • Data transparency : Adhere to standards for referencing and appendices (e.g., publish raw XRD/NMR data in repositories like Mendeley Data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.